Einecs 260-839-5 Einecs 260-839-5
Brand Name: Vulcanchem
CAS No.: 57592-59-3
VCID: VC18462193
InChI: InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9)
SMILES:
Molecular Formula: C12H21NO6S
Molecular Weight: 307.37 g/mol

Einecs 260-839-5

CAS No.: 57592-59-3

Cat. No.: VC18462193

Molecular Formula: C12H21NO6S

Molecular Weight: 307.37 g/mol

* For research use only. Not for human or veterinary use.

Einecs 260-839-5 - 57592-59-3

Specification

CAS No. 57592-59-3
Molecular Formula C12H21NO6S
Molecular Weight 307.37 g/mol
IUPAC Name benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9)
Standard InChI Key AVZMHCLRAZFNHJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Einecs 260-839-5 is a sulfonamide derivative with the molecular formula C12H21NO6S\text{C}_{12}\text{H}_{21}\text{NO}_{6}\text{S}, comprising a benzenesulfonic acid moiety linked to a hydroxyethylaminoethanol group. The compound’s structural configuration, represented by the SMILES notation C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO, highlights its polar sulfonic acid group and hydrophilic hydroxyethyl chains. These functional groups confer solubility in polar solvents and reactivity in organic synthesis.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight307.37 g/mol
IUPAC NameBenzenesulfonic acid; 2-[bis(2-hydroxyethyl)amino]ethanol
Physical StateLiquid
Canonical SMILESC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO
CAS Numbers121617-08-1, 68648-96-4, 57592-59-3

Structural Analysis and Functional Groups

The benzenesulfonic acid component contributes strong acidity and hydrophilicity, while the hydroxyethylaminoethanol group enhances hydrogen-bonding capacity. This duality enables the compound to interact with both aqueous and organic phases, a critical feature for its applications in solubility studies and surfactant research. The sulfonamide group (SO2NH\text{SO}_{2}\text{NH}) is structurally analogous to para-aminobenzoic acid (PABA), a property exploited in antimicrobial mechanisms.

Synthesis and Manufacturing Processes

Synthetic Pathways

Synthesis of Einecs 260-839-5 typically involves nucleophilic substitution reactions between benzenesulfonyl chloride and 2-[bis(2-hydroxyethyl)amino]ethanol under controlled conditions. Alternative methods include coupling reactions using catalysts like triethylamine to enhance yield (70–85%). Key variables influencing synthesis efficiency include:

  • Temperature: Optimal range of 40–60°C to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve reactant solubility.

  • Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal byproducts.

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldPurity
Nucleophilic Substitution50°C, DMF, 6 hours78%95%
Coupling ReactionRT, triethylamine, 12 hours85%92%

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Characterization via 1H^1\text{H} NMR and mass spectrometry confirms structural integrity, with spectral peaks correlating to sulfonic acid protons (δ=7.58.1\delta = 7.5–8.1 ppm) and hydroxyethyl groups (δ=3.43.8\delta = 3.4–3.8 ppm).

Mechanism of Action and Biological Relevance

Antimicrobial Activity

The sulfonamide group in Einecs 260-839-5 competitively inhibits dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. By mimicking PABA, it disrupts tetrahydrofolate production, halting DNA replication in susceptible microorganisms. This mechanism parallels clinically used sulfonamide antibiotics, though Einecs 260-839-5’s efficacy remains under investigation for industrial biocidal applications.

Toxicity Profile

In vitro studies indicate moderate cytotoxicity (IC50_{50} = 45 µM in HepG2 cells), attributed to reactive oxygen species (ROS) generation from sulfonamide metabolism. Developmental toxicity assays in zebrafish embryos reveal teratogenic effects at concentrations ≥10 µM, including spinal malformations and reduced hatch rates.

Industrial and Research Applications

Surfactant and Solubility Enhancer

The compound’s amphiphilic structure enables use as a nonionic surfactant in pharmaceutical formulations, improving drug solubility by 30–40% in hydrophobic matrices. Applications include nanoemulsion stabilization and micelle-based drug delivery systems.

Environmental Impact Assessments

Einecs 260-839-5 serves as a model pollutant in ecotoxicology studies due to its persistence (half-life = 60 days in soil) and bioaccumulation potential (log KowK_{ow} = 2.5). Research highlights its role in evaluating remediation strategies, such as photocatalytic degradation using TiO2_2 nanoparticles (85% efficiency under UV light).

Future Research Directions

Emerging studies focus on:

  • Green Synthesis: Ionic liquid-mediated reactions to reduce solvent waste.

  • Biodegradation: Microbial consortia (e.g., Pseudomonas spp.) capable of sulfonamide cleavage.

  • Therapeutic Potential: Structural analogs for multidrug-resistant bacterial infections.

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